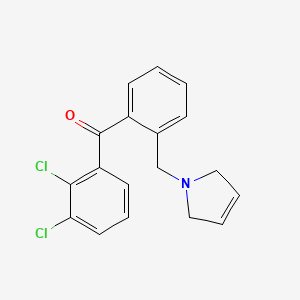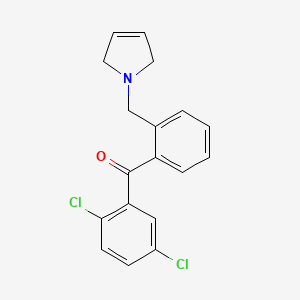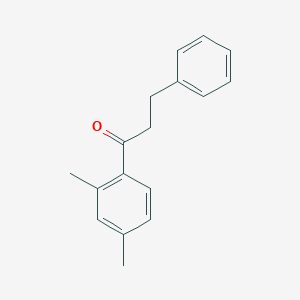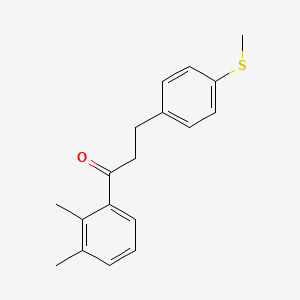
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the CAS Number: 898781-21-0 . It has a molecular weight of 284.42 and belongs to the ketone family. The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is 1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone include its molecular weight of 284.42 . The compound’s linear formula is C18H20OS .Applications De Recherche Scientifique
Synthesis Techniques : Xu, Wan, Mao, and Pan (2010) demonstrated the synthesis of 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation process. This involves C-S coupling and C-H functionalization, utilizing dimethyl sulfoxide as the oxidant (Xu, Wan, Mao, & Pan, 2010).
Enantioselective Oxidation : Adam and Prechtl (1994) explored the enantioselective oxidation of chiral titanium enolates derived from propiophenone. They used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants, revealing insights into the stereoselectivity of the a-hydroxylation process (Adam & Prechtl, 1994).
Fluorescent Probes : Sheng, Ye, Liu, He, Ren, and Yin (2016) found that the commercially available cyanine dye 3H-Indolium can be used to determine amino-substituted thiophenols, indicating its potential as a selective fluorescent probe for thiophenol detection (Sheng et al., 2016).
Photochemical Reactions : Encinas and Scaiano (1979) studied the photochemistry of beta-(dimethylamino)propiophenone, revealing insights into electron transfer processes and the generation of biradical zwitterions in specific solvent conditions (Encinas & Scaiano, 1979).
Spectral Properties and Micellization : El-Daly, Asiri, Khan, and Alamry (2013) investigated the spectral properties of a similar compound, DTTP, in various solvents. They found a red shift in its emission spectrum with increasing solvent polarity, indicating significant intramolecular charge transfer (El-Daly et al., 2013).
Medium Acidity and Photostability : A study by El-Daly, Asiri, Khan, Alamry, and Hussein (2011) examined the effects of medium acidity on the photoreactivity of a similar compound, DDTP. This research contributes to understanding the environmental stability of related compounds (El-Daly et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . The disposal of the compound should be done at an approved waste disposal plant .
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAQKJBYJLQCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644378 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-21-0 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



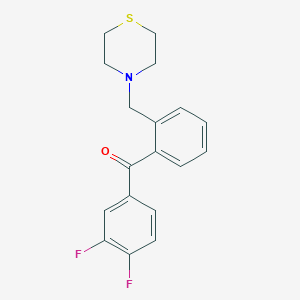
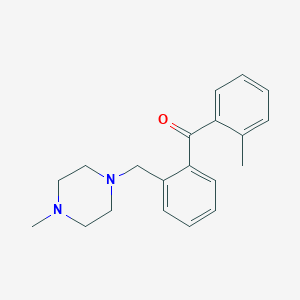

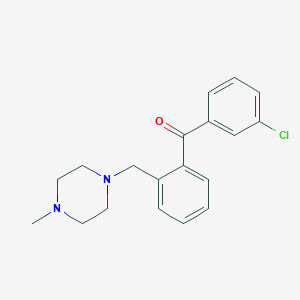
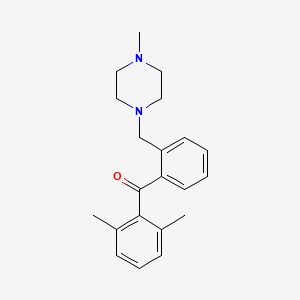
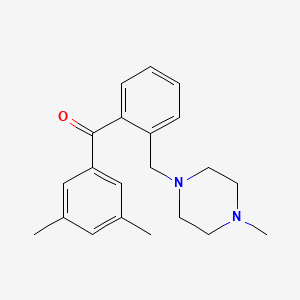
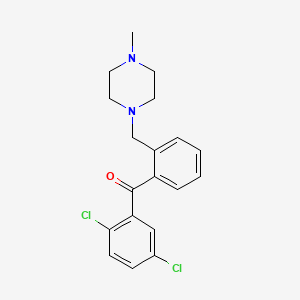
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)

